molecular formula C10H13N5O2 B1274075 (E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303973-87-7

(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B1274075
CAS No.: 303973-87-7
M. Wt: 235.24 g/mol
InChI Key: JTLJRBWKPRBBGP-UHFFFAOYSA-N
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Description

(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative offered for research purposes. This compound features a but-2-en-1-yl substituent at the 7-position of the purine dione core, which may influence its physicochemical properties and biological activity. As a purine-based scaffold, it is intended for use in pharmaceutical and life sciences research, serving as a key intermediate in the synthesis of more complex molecules or for use in biological screening assays. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referencing the supplied Safety Data Sheet (SDS) for detailed handling and storage information.

Properties

IUPAC Name

8-amino-7-but-2-enyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-4H,5H2,1-2H3,(H2,11,12)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLJRBWKPRBBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1N)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388139
Record name AC1MGS06
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303973-87-7
Record name AC1MGS06
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as a purine derivative, has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The compound can be described by the following chemical structure:

  • Molecular Formula : C₁₁H₁₃N₅O₂
  • Molecular Weight : 247.26 g/mol
  • CAS Number : 2468656-63-3

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in purine metabolism, which can lead to altered cellular signaling pathways.
  • Antiproliferative Effects : Studies have indicated that it exhibits cytostatic properties against certain cancer cell lines by modulating cell cycle progression and inducing apoptosis.
  • Kinase Inhibition : It has demonstrated potential in inhibiting kinases that are crucial for cancer cell survival and proliferation.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
Enzyme InhibitionInhibits enzymes involved in purine metabolism
Antiproliferative EffectsInduces cytostasis in cancer cell lines
Kinase InhibitionTargets specific kinases related to cancer

Case Study 1: Anticancer Activity

A study published in Molecular Pharmacology evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in MLLr leukemia cells by inhibiting DOT1L enzymatic activity. This inhibition led to decreased H3K79 methylation levels, which are associated with poor prognosis in leukemia patients. The compound was effective at nanomolar concentrations, highlighting its potential as a therapeutic agent for leukemia treatment .

Case Study 2: Kinase Targeting

Research conducted on the compound's ability to inhibit specific kinases revealed that it effectively targeted the EPH family of receptor kinases. This family of proteins is often overexpressed in several cancers, making them viable targets for therapeutic intervention. The study demonstrated that the compound could reduce kinase activity significantly, leading to impaired tumor growth in xenograft models .

Table 2: Case Study Findings

Study FocusFindingsReference
Anticancer ActivityReduces viability in MLLr leukemia cells
Kinase TargetingInhibits EPH family receptor kinases

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibit anticancer properties. The compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, studies have shown that purine derivatives can inhibit specific kinases that play a crucial role in cancer cell proliferation and survival .

Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as adenosine deaminase and xanthine oxidase. These enzymes are involved in purine metabolism and inflammatory responses. Inhibition of these enzymes can lead to therapeutic effects in conditions like gout and inflammatory diseases .

Biochemical Applications

Nucleotide Synthesis
this compound can serve as a precursor in the synthesis of modified nucleotides. These nucleotides can be utilized in various biochemical assays and research applications, particularly in studying nucleic acid interactions and modifications .

Antiviral Properties
Some studies suggest that purine derivatives have antiviral activities against viruses such as HIV and hepatitis C. The mechanism often involves interference with viral replication processes. Further research is needed to establish the efficacy of this compound specifically against these viruses .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a related purine derivative exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized several derivatives of this compound and evaluated their inhibitory effects on adenosine deaminase. The most potent derivative showed an IC50 value significantly lower than existing inhibitors, suggesting enhanced efficacy for therapeutic applications in treating conditions associated with elevated adenosine levels .

Data Tables

Application AreaCompound EffectReference
Anticancer ActivityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits adenosine deaminase
Nucleotide SynthesisPrecursor for modified nucleotides
Antiviral PropertiesPotential activity against HIV

Comparison with Similar Compounds

Substituent Variations at Position 7 and 8

The table below highlights key structural and functional differences:

Compound Name Position 7 Substituent Position 8 Substituent Key Properties/Applications Reference(s)
(E)-8-Amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione E-but-2-en-1-yl –NH₂ Potential intermediate/impurity in drug synthesis; possible receptor modulation activity.
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione But-2-yn-1-yl (alkyne) –Br Linagliptin synthesis intermediate; bromine enhances reactivity for nucleophilic substitution.
(R)-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6-dione But-2-yn-1-yl 3-Aminopiperidin-1-yl Linagliptin impurity; piperidine moiety contributes to solubility and receptor interactions.
1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy)-1H-purine-2,6(3H,7H)-dione –CH₃ 6-Methylpyridin-2-yloxy Modified caffeine derivative; lacks CNS activity but retains analgesic effects.
8-(Butylamino)-7-(2-(butylimino)-2-(3-chlorophenyl)ethyl)-3-methyl-1H-purine-2,6-dione Complex iminoethyl-chlorophenyl –NH(CH₂)₃CH₃ Kinase inhibitor candidate; bulky substituents enhance selectivity for enzymatic targets.

Key Structural Impacts on Function

  • Alkene vs. Alkyne at Position 7 : The E-alkene in the target compound introduces rigidity and stereochemical specificity, whereas alkynes (e.g., in linagliptin intermediates) increase synthetic versatility for cross-coupling reactions .
  • Amino vs. Bromo at Position 8: The –NH₂ group in the target compound may engage in hydrogen bonding (e.g., with serotonin receptors), while bromine in analogs facilitates substitution reactions during drug synthesis .
  • Lipophilicity : Bulky lipophilic groups (e.g., piperidine, aryloxy) at position 8 enhance affinity for serotonin receptors (5-HT1A, 5-HT7) , whereas smaller groups like –NH₂ may reduce binding potency but improve solubility.

Spectral Signatures

  • 1H NMR :
    • Target Compound : Signals for the E-alkene protons (δ ~5.5–6.5 ppm, coupling constant J ≈ 15–18 Hz).
    • Alkyne Analogs : Lack alkene protons but show characteristic acetylenic carbon signals in 13C NMR (~70–90 ppm) .
  • IR: Amino group (–NH₂) stretching at ~3300–3500 cm⁻¹, absent in brominated analogs .

Preparation Methods

General Synthetic Strategy

The synthesis of purine-2,6-dione derivatives with substituted but-2-en-1-yl or but-2-ynyl side chains typically involves:

Alkylation of 3-Methylxanthine Derivatives

A key step involves alkylation of 8-bromo-3-methylxanthine or 3-methyl-3,7-dihydro-1H-purine-2,6-dione with halogenated but-2-ynyl or but-2-enyl reagents under basic conditions.

Parameter Details
Starting materials 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione; 1-bromo-2-butyne or 1-bromo-2-butene
Base Potassium carbonate or sodium carbonate
Solvent N,N-dimethylformamide (DMF), acetone, or N-methyl-2-pyrrolidone (NMP)
Temperature 40–105 °C (typical range depending on solvent)
Reaction time 3–10 hours
Yield 75–98%
Purification Cooling, filtration, washing with methanol or toluene, recrystallization

Example:
In acetone at 40 °C, 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione (10 mmol) was reacted with 1-bromo-2-butyne (12 mmol) and sodium carbonate (15 mmol) for 4 hours. After cooling, filtration, and washing, the crude product was obtained with 98% yield and 99.9% purity.

Halogenation and Substitution Reactions

Following alkylation, halogenation at the 8-position or substitution with amino groups can be performed to introduce the 8-amino functionality.

Step Reagents Conditions Yield Notes
Chlorination N-chlorosuccinimide (NCS) DMF or NMP, room temp to 80 °C ~83% Enables subsequent substitution
Amination Amino-piperidine derivatives Suitable base, solvent like NMP High yield In situ process reduces steps

A patented process describes an in situ synthesis of 1H-purine-2,6-dione derivatives with 8-amino substituents using catalysts to accelerate the reaction and improve yield and purity. This process avoids multistep synthesis, reducing reaction time and increasing commercial viability.

Use of Catalysts and Bases

  • Potassium carbonate and sodium carbonate are commonly used bases for deprotonation and facilitating nucleophilic substitution.
  • Catalysts that increase reaction rates and yields have been reported, improving the efficiency of the process.

Solvent Effects

  • Polar aprotic solvents such as DMF, NMP, and dimethylacetamide (DMAc) are preferred for their ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitution.
  • Mixed solvent systems (e.g., NMP/toluene) have been used to optimize solubility and reaction rates.

Purification Techniques

  • After the reaction, the mixture is typically cooled to precipitate the product.
  • Filtration followed by washing with methanol, toluene, or water removes impurities.
  • Drying under controlled temperatures (40–70 °C) yields the final compound with purity often exceeding 97–99%.

Summary Table of Representative Preparation Conditions

Step Starting Material Reagents & Conditions Solvent Temp (°C) Time (h) Yield (%) Purity (%) Notes
Alkylation 8-bromo-3-methylxanthine 1-bromo-2-butyne, K2CO3 DMF 80 8 75 >97 Stirring, TLC monitoring
Alkylation 8-bromo-3-methylxanthine 1-bromo-2-butyne, Na2CO3 Acetone 40 4 98 99.9 Filtration, recrystallization
Halogenation Alkylated purine NCS DMF RT-80 3-4 83 - Chlorination for substitution
Amination Halogenated intermediate Amino-piperidine, catalyst NMP 80-85 10 High >99 In situ process, improved yield

Research Findings and Improvements

  • The in situ processes reduce the number of synthetic steps, improving overall yield and purity while minimizing reaction time and hazardous intermediates.
  • Use of phase transfer catalysts and optimized solvent mixtures enhances reaction efficiency and product isolation.
  • High purity (>99%) and yields up to 98% have been consistently reported, demonstrating reproducibility and scalability.

Q & A

Q. What are the standard synthetic routes for (E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione?

The compound is synthesized via multi-step reactions, including cyclization and condensation. For example, in the industrial synthesis of Linagliptin, a related intermediate is produced by reacting 8-bromo-7-(but-2-yn-1-yl)-3-methylpurine-2,6-dione with sodium carbonate and other reagents under controlled conditions . Key steps include halogen displacement (e.g., bromine substitution) and alkylation, with yields optimized through solvent selection (e.g., THF or DMF) and temperature modulation (e.g., 100°C for nucleophilic substitutions) .

Q. Which spectroscopic and chromatographic methods are employed for structural characterization?

Characterization typically involves:

  • FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~3344 cm⁻¹ (N-H stretching) confirm carbonyl and amine functional groups .
  • NMR : ¹H NMR signals for methyl groups (δ ~3.3–3.9 ppm) and alkene protons (δ ~5.3–5.7 ppm) validate substituent positions .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z = 297.11 [M+H]⁺) and fragmentation patterns confirm the molecular formula .
  • TLC : Retention factors (e.g., Rf = 0.5 in specific solvent systems) monitor reaction progress .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Yield optimization involves:

  • Catalyst screening : Bases like K₂CO₃ or diisopropylethylamine enhance alkylation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for halogen displacement .
  • Temperature control : Maintaining 100°C during nucleophilic substitutions minimizes side reactions .
  • Purification techniques : Silica gel chromatography (PE:EA = 2:1) or recrystallization (EtOH:MeOH mixtures) isolates high-purity products .

Q. What analytical strategies address process-related impurities in pharmaceutical applications?

Impurity profiling includes:

  • HPLC-MS : Detects byproducts like unreacted intermediates (e.g., 8-bromo derivatives) .
  • Kinetic studies : Monitoring reaction timelines minimizes over-alkylation or hydrolysis byproducts .
  • Degradation testing : Accelerated stability studies (e.g., pH, thermal stress) identify susceptible functional groups (e.g., amine or alkene moieties) .

Q. How do structural modifications influence biological activity in drug design?

Structure-activity relationship (SAR) studies reveal:

  • Alkyl chain variations : Substituting the but-2-en-1-yl group with bulkier alkenes alters binding to enzymatic targets (e.g., DPP-4 in Linagliptin) .
  • Halogen replacement : Bromine-to-chlorine substitutions modulate electronic effects, impacting receptor affinity .
  • Stereochemical control : The (E)-configuration of the alkene group is critical for maintaining conformational stability in target interactions .

Methodological Considerations

  • Stereochemical analysis : X-ray crystallography or NOESY NMR confirms the (E)-configuration of the alkene substituent, ensuring proper spatial orientation for drug-receptor binding .
  • Scalability challenges : Transitioning from lab-scale (mg) to industrial (kg) synthesis requires addressing exothermic reactions and solvent recovery .
  • Comparative studies : Benchmarking against analogs (e.g., 8-chloro or 8-nitro derivatives) identifies optimal substituents for therapeutic efficacy .

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